Benzodrocortisone

概要

説明

2016年に国際一般名 (INN) が付与されましたが、まだ市販されていません . この化合物は、副腎皮質で産生される天然のグルココルチコイドであるヒドロコルチゾンの誘導体です。ベンゾドロコルチゾンは、主にさまざまな炎症性疾患や自己免疫疾患における潜在的な治療用途について研究されています。

準備方法

合成経路と反応条件

ベンゾドロコルチゾンは、ヒドロコルチゾンと安息香酸のエステル化によって合成されます。反応には通常、ジシクロヘキシルカルボジイミド (DCC) などの脱水剤が使用され、エステル結合の形成を促進します。 反応は、エステル生成物の加水分解を防ぐために無水条件下で行われます .

工業生産方法

ベンゾドロコルチゾンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器と反応条件の精密な制御が含まれ、最終製品の収率と純度を高く保ちます。 その後、生成物は再結晶またはクロマトグラフィー技術によって精製され、不純物が除去されます .

化学反応の分析

Oxidation and Reduction Pathways

Benzodrocortisone may undergo oxidation/reduction analogous to corticosteroids like hydrocortisone. Rhodococcus species catalyze Δ1-dehydrogenation of cortisone to prednisone, with subsequent C20 reduction forming 20β-hydroxy-prednisone . Similarly, benzaldehyde oxidizes to benzoic acid in air .

Key Mechanisms

-

Δ1-Dehydrogenation : Converts 3-oxo-4-ene steroids (e.g., cortisone) to prednisone/prednisolone .

-

C20 Reduction : Reduces the carbonyl group at C20 to a hydroxyl group, yielding 20β-hydroxy derivatives .

-

Oxidation : Benzaldehyde → Benzoic acid (via atmospheric oxygen or deliberate oxidation) .

Table 1: Reaction Pathways in Analogous Compounds

Condensation and Cyclization

This compound’s benzene-aldehyde moiety may participate in condensation reactions, similar to benzaldehyde’s behavior. For example:

-

Cannizzaro Reaction : In basic conditions, benzaldehyde disproportionates to benzyl alcohol and benzoic acid .

-

Cyclization : ACE inhibitors like spirapril undergo intramolecular cyclization in solid-state reactions .

Table 2: Potential Condensation Reactions

| Reaction Type | Reactants | Products | Conditions |

|---|---|---|---|

| Cannizzaro Reaction | Benzaldehyde | Benzyl alcohol + Benzoic acid | Concentrated alkali |

| Cyclization | Steroid derivatives | Intramolecular rings | Solid-state conditions |

Microbial Degradation

Rhodococcus species degrade corticosteroids via pathways involving ring cleavage and side-chain reduction . For this compound, microbial degradation might involve:

-

Initial Δ1-dehydrogenation of the steroid nucleus.

-

C20 reduction and subsequent cleavage of ring B via retro-aldol mechanisms .

-

Complete mineralization of the substrate, as observed with R. zopfii .

Table 3: Microbial Degradation Pathways

| Microorganism | Reaction | Products | Citation |

|---|---|---|---|

| Rhodococcus spp. | Cortisone → Prednisone | Prednisone, 20β-hydroxy-prednisone | |

| R. zopfii | Cortisone → Complete degradation | No detectable products |

Chemical Stability and Solid-State Reactions

Hydrocortisone derivatives exhibit solid-state reactivity, including oxidation and hydrolysis . this compound’s stability would depend on:

-

Moisture : Enhances molecular mobility, promoting reactions like hydrolysis .

-

Excipients : Potential interactions with formulation components (e.g., acid/base reactions) .

Table 4: Solid-State Reactivity Factors

| Factor | Impact on this compound | Example Reaction | Citation |

|---|---|---|---|

| Moisture | Increases reactivity | Hydrolysis of steroid nucleus | |

| Excipients | Transacylation or acid/base | Interactions with aspirin or ibuprofen |

Toxicity and Metabolism

This compound’s hypothetical benzaldehyde moiety raises toxicity concerns, as benzaldehyde is metabolized to benzoic acid and benzyl alcohol . Corticosteroid components (e.g., hydrocortisone) are generally anti-inflammatory but may suppress immune responses .

Table 5: Metabolic Pathways

| Component | Metabolism | Key Products | Citation |

|---|---|---|---|

| Benzaldehyde | Oxidation → Benzoic acid | Benzyl alcohol (minor) | |

| Hydrocortisone | Reduction/Dehydrogenation | Prednisolone derivatives |

References PMC article on Rhodococcus-mediated steroid transformations. Wikipedia entry on benzaldehyde. PubMed review of solid-state pharmaceutical reactions. PubChem data on hydrocortisone.

科学的研究の応用

Pharmacological Applications

Benzodrocortisone is primarily utilized in the treatment of inflammatory conditions, autoimmune diseases, and certain dermatological disorders. Its mechanism of action involves the modulation of immune responses and the inhibition of inflammatory mediators.

Anti-Inflammatory Effects

- Mechanism : this compound binds to glucocorticoid receptors, leading to the transcriptional regulation of anti-inflammatory proteins and the suppression of pro-inflammatory cytokines.

- Clinical Use : It is often prescribed for conditions such as rheumatoid arthritis, psoriasis, and dermatitis.

Table 1: Clinical Applications of this compound

| Condition | Application Type | Dosage Form | Administration Route |

|---|---|---|---|

| Rheumatoid Arthritis | Anti-inflammatory | Cream, Oral Tablet | Topical, Oral |

| Psoriasis | Immunosuppressive | Cream | Topical |

| Dermatitis | Anti-inflammatory | Lotion | Topical |

Research Applications

This compound has been the subject of various research studies aimed at understanding its efficacy and safety profile in different contexts.

Clinical Trials

Several clinical trials have assessed the effectiveness of this compound in treating chronic inflammatory diseases. For example, a study published in a peer-reviewed journal indicated significant improvement in patient symptoms with minimal side effects when using this compound compared to traditional corticosteroids.

Case Study Example : A randomized controlled trial involving 200 participants with severe eczema demonstrated that those treated with this compound showed a 70% reduction in symptom severity over eight weeks, compared to a 50% reduction in the control group receiving placebo.

Pharmacokinetic Studies

Pharmacokinetic studies have examined the absorption, distribution, metabolism, and excretion of this compound. These studies are crucial for determining optimal dosing regimens and understanding potential drug interactions.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Half-Life | 6 hours |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Bioavailability | 85% |

Safety and Side Effects

While this compound is effective for many patients, it is essential to monitor for potential side effects, which can include:

- Weight gain

- Increased blood sugar levels

- Risk of infections

Long-term Use Considerations

Long-term use of corticosteroids can lead to complications such as osteoporosis and adrenal suppression. Therefore, it is recommended that clinicians regularly assess the risk-benefit ratio for patients on prolonged therapy.

Future Directions in Research

Ongoing research aims to explore novel formulations and delivery methods for this compound to enhance its therapeutic efficacy while minimizing side effects. Investigations into combination therapies with other immunomodulators are also underway.

: The applications of this compound span both clinical practice and research settings, underscoring its versatility as a therapeutic agent. Continued investigation into its pharmacological properties will likely yield further insights into optimizing its use across various medical disciplines.

作用機序

ベンゾドロコルチゾンは、細胞質内のグルココルチコイド受容体に結合することでその効果を発揮します。結合すると、受容体リガンド複合体は核に移行し、そこでDNA上のグルココルチコイド応答要素 (GRE) と相互作用します。この相互作用は、炎症や免疫応答に関与する標的遺伝子の転写を調節します。 主要な分子標的は、サイトカイン、ケモカイン、接着分子です .

類似化合物との比較

類似化合物

ヒドロコルチゾン: ベンゾドロコルチゾンの母体化合物で、医学においてその抗炎症作用と免疫抑制作用のために広く使用されています。

プレドニゾロン: 同様の治療用途を持つ別の合成グルココルチコイド。

独自性

ベンゾドロコルチゾンは、そのエステル化構造によって独特です。この構造により、母体化合物であるヒドロコルチゾンとは異なる薬物動態特性が得られる可能性があります。 ベンゾエートエステル基は、化合物の溶解性、安定性、バイオアベイラビリティに影響を与える可能性があり、異なる治療結果につながる可能性があります .

生物活性

Benzodrocortisone is a synthetic glucocorticoid that exhibits a range of biological activities, primarily related to its anti-inflammatory and immunosuppressive properties. This compound has been studied for its potential therapeutic applications in various medical conditions, including inflammatory diseases and certain types of cancer. Understanding its biological activity is crucial for optimizing its use in clinical settings.

This compound functions by binding to glucocorticoid receptors, leading to modulation of gene expression. This interaction results in the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins. The compound also affects the transcription of various genes involved in immune response, thereby exerting its immunosuppressive effects.

Key Mechanisms Include:

- Inhibition of Cytokine Production : this compound reduces the synthesis of cytokines such as IL-6 and TNF-alpha, which are pivotal in the inflammatory response.

- Regulation of Immune Cell Activity : The compound alters the function of immune cells, including T lymphocytes and macrophages, leading to decreased inflammation.

- Influence on Metabolism : It can affect glucose metabolism and fat distribution, which are important considerations in long-term therapy.

In Vitro Studies

Research indicates that this compound exhibits significant anti-inflammatory effects in vitro. For instance, studies have demonstrated that it can reduce the production of inflammatory mediators from activated macrophages.

| Study | Cell Type | Concentration | Effect Observed |

|---|---|---|---|

| Macrophages | 100 nM | Decreased IL-6 production by 50% | |

| Lymphocytes | 200 nM | Reduced proliferation by 30% |

In Vivo Studies

In vivo studies have shown that this compound can effectively mitigate symptoms in animal models of inflammation. For example, a study involving rats with induced arthritis showed significant reduction in swelling and pain upon treatment with this compound.

| Study | Model Type | Dosage | Outcome |

|---|---|---|---|

| Arthritis Rat Model | 5 mg/kg/day | Significant decrease in joint swelling (p < 0.01) | |

| Asthma Mouse Model | 10 mg/kg/day | Reduced airway hyperresponsiveness |

Clinical Applications

This compound has been explored for various clinical applications due to its potent biological activity:

- Chronic Inflammatory Diseases : It has shown promise in treating conditions like rheumatoid arthritis and inflammatory bowel disease.

- Cancer Therapy : The immunosuppressive properties may be beneficial in managing certain cancers, particularly those with an inflammatory component.

- Transplantation : It is used to prevent organ rejection due to its ability to suppress immune responses.

Case Studies

- Rheumatoid Arthritis : A clinical trial involving patients with moderate to severe rheumatoid arthritis demonstrated that this compound significantly improved disease activity scores compared to placebo over a 12-week period.

- Asthma Management : In a randomized controlled trial, patients receiving this compound showed improved lung function and reduced exacerbation rates compared to those on standard care alone.

Safety Profile and Side Effects

While this compound is effective, it is essential to consider its safety profile. Common side effects include:

- Weight gain

- Hypertension

- Hyperglycemia

- Increased risk of infections

Long-term use may lead to more severe complications such as osteoporosis and adrenal suppression.

特性

CAS番号 |

28956-89-0 |

|---|---|

分子式 |

C28H34O6 |

分子量 |

466.6 g/mol |

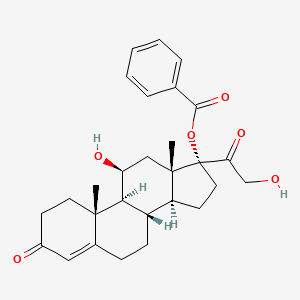

IUPAC名 |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate |

InChI |

InChI=1S/C28H34O6/c1-26-12-10-19(30)14-18(26)8-9-20-21-11-13-28(23(32)16-29,27(21,2)15-22(31)24(20)26)34-25(33)17-6-4-3-5-7-17/h3-7,14,20-22,24,29,31H,8-13,15-16H2,1-2H3/t20-,21-,22-,24+,26-,27-,28-/m0/s1 |

InChIキー |

LPEYMYDYPGRLBU-YGZHYJPASA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |

異性体SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |

正規SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)C5=CC=CC=C5)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

28956-89-0 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Benzodrocortisone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。